molecular formula C8H16O2 B13444719 Ethyl-d5Caproate

Ethyl-d5Caproate

Cat. No.: B13444719
M. Wt: 149.24 g/mol
InChI Key: SHZIWNPUGXLXDT-PVGOWFQYSA-N
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Description

Ethyl-d5Caproate, also known as Ethyl Hexanoate-d5, is a deuterated form of Ethyl Caproate. It is an ester derived from hexanoic acid and ethanol, where five hydrogen atoms are replaced by deuterium. This compound is widely used in various industries due to its unique properties and characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-d5Caproate typically involves the esterification of deuterated ethanol (ethanol-d5) with hexanoic acid. This process is catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

C6H11COOH+C2D5OHC6H11COOC2D5+H2O\text{C}_6\text{H}_{11}\text{COOH} + \text{C}_2\text{D}_5\text{OH} \rightarrow \text{C}_6\text{H}_{11}\text{COO}\text{C}_2\text{D}_5 + \text{H}_2\text{O} C6​H11​COOH+C2​D5​OH→C6​H11​COOC2​D5​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the final product, which is essential for its applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

Ethyl-d5Caproate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexanoic acid and other oxidation products.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products

    Oxidation: Hexanoic acid and water.

    Reduction: Ethanol-d5 and hexanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl-d5Caproate is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a reference standard in gas chromatography and mass spectrometry for the analysis of esters.

    Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is employed in pharmacokinetic studies to understand the metabolism of ester compounds.

    Industry: It is used in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism of action of Ethyl-d5Caproate involves its interaction with various molecular targets and pathways:

    Enzymatic Hydrolysis: It is hydrolyzed by esterases to produce hexanoic acid and ethanol-d5.

    Metabolic Pathways: The deuterium atoms are incorporated into metabolic pathways, allowing for the study of metabolic processes.

Comparison with Similar Compounds

Ethyl-d5Caproate can be compared with other similar compounds such as:

    Ethyl Caproate: The non-deuterated form, which lacks the deuterium atoms.

    Methyl Caproate: An ester derived from methanol and hexanoic acid.

    Propyl Caproate: An ester derived from propanol and hexanoic acid.

Uniqueness

The presence of deuterium atoms in this compound makes it unique for use in isotopic labeling studies, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C8H16O2

Molecular Weight

149.24 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl hexanoate

InChI

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i2D3,4D2

InChI Key

SHZIWNPUGXLXDT-PVGOWFQYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)OCC

Origin of Product

United States

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